molecular formula C15H15ClN2O2 B8375492 Ethyl 4-(m-toluidino)-6-chloronicotinate

Ethyl 4-(m-toluidino)-6-chloronicotinate

Cat. No.: B8375492
M. Wt: 290.74 g/mol
InChI Key: JGEQBFVJYUVCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(m-toluidino)-6-chloronicotinate (CAS: 1391740-65-0) is a nicotinic acid derivative featuring a pyridine ring substituted with a chlorine atom at position 6, an ethyl ester group at position 3, and a meta-toluidino (3-methylanilino) group at position 2.

The meta-toluidino group introduces steric and electronic effects that may enhance binding affinity in biological systems compared to simpler anilino derivatives. The ethyl ester moiety improves solubility in organic solvents, facilitating synthetic modifications.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H15ClN2O2/c1-3-20-15(19)12-9-17-14(16)8-13(12)18-11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

JGEQBFVJYUVCBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(m-toluidino)-6-chloronicotinate typically involves the reaction of 6-chloronicotinic acid with m-toluidine in the presence of a coupling agent, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(m-toluidino)-6-chloronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted nicotinates.

Scientific Research Applications

Ethyl 4-(m-toluidino)-6-chloronicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(m-toluidino)-6-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of target organisms.

Comparison with Similar Compounds

Ethyl 6-Chloronicotinate (CAS: 49608-01-7)

Structural Differences: Lacks the m-toluidino group at position 3. Properties:

  • Molecular Weight (MW): 185.61 g/mol
  • Melting Point (MP): 26–30°C
  • Boiling Point (BP): 98°C
  • Solubility: Slightly soluble in chloroform and methanol . Applications: A key intermediate for synthesizing H3 receptor antagonists. Its chlorine atom and ester group enable nucleophilic substitution or amidation reactions .

Comparison :

  • The absence of the m-toluidino group in Ethyl 6-chloronicotinate reduces steric hindrance, making it more reactive in substitution reactions.
  • Ethyl 4-(m-toluidino)-6-chloronicotinate likely exhibits lower solubility in polar solvents due to the bulky aromatic substituent.

Methyl 6-Chloronicotinate (CAS: 73781-91-6)

Structural Differences: Methyl ester instead of ethyl ester; lacks the m-toluidino group. Properties:

  • MW: 171.57 g/mol
  • Solubility: Slightly soluble in chloroform and ethyl acetate .
    Applications : Used as a building block for pyridine-based pharmaceuticals.

Comparison :

  • This compound’s ethyl ester offers better lipophilicity, which may improve cell membrane permeability in biological applications.

Ethyl 6-((4-Chlorobenzyl)amino)-5-cyano-2-phenylnicotinate

Structural Differences: Features a 4-chlorobenzylamino group at position 6, a cyano group at position 5, and a phenyl group at position 2. Properties:

  • MW: 391.86 g/mol
  • Purity: 98% (as reported for similar compounds) . Applications: Likely explored for kinase inhibition due to its cyano and aromatic substituents.

Comparison :

  • This compound’s meta-toluidino group may offer better π-π stacking interactions in protein binding compared to the 4-chlorobenzylamino group.

Methyl 6-((4-Isobutoxy-3-isopropylphenyl)amino)nicotinate (Compound 45 in )

Structural Differences: Contains a 4-isobutoxy-3-isopropylanilino group and a methyl ester. Synthetic Route: Synthesized via Pd/C-catalyzed nitro reduction and condensation with methyl 6-chloronicotinate . Applications: Investigated for retinoid X receptor (RXR) agonism.

Comparison :

  • The isobutoxy and isopropyl groups in Compound 45 increase hydrophobicity, which may enhance blood-brain barrier penetration.
  • This compound’s simpler substituents (ethyl ester and m-toluidino) could streamline synthesis while maintaining target engagement.

Data Table: Key Properties of this compound and Analogues

Compound CAS Number Molecular Weight Substituents (Positions) Key Applications
This compound 1391740-65-0 ~277.73* 6-Cl, 4-m-toluidino, 3-ethyl ester Potential receptor antagonists
Ethyl 6-chloronicotinate 49608-01-7 185.61 6-Cl, 3-ethyl ester H3 antagonist synthesis
Methyl 6-chloronicotinate 73781-91-6 171.57 6-Cl, 3-methyl ester Pharmaceutical intermediates
Compound 45 () - 357.43 6-anilino (isobutoxy/isopropyl) RXR agonists

*Estimated based on structural formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.